2-(4-Methanesulfonylphenyl)propanenitrile

Description

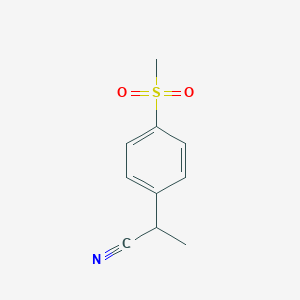

2-(4-Methanesulfonylphenyl)propanenitrile is a nitrile-containing organic compound characterized by a propanenitrile backbone substituted with a 4-methanesulfonylphenyl group. The methanesulfonyl (mesyl) group is a strong electron-withdrawing substituent, which influences the compound’s reactivity and physicochemical properties. It is marketed as a building block for organic synthesis, with commercial availability noted in (Ref: 3D-MTA63749).

Properties

IUPAC Name |

2-(4-methylsulfonylphenyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-8(7-11)9-3-5-10(6-4-9)14(2,12)13/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUKSWLAKOHDIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC=C(C=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methanesulfonylphenyl)propanenitrile typically involves the reaction of 4-methanesulfonylbenzaldehyde with a suitable nitrile source under specific reaction conditions . One common method involves the use of a base, such as sodium hydride, to deprotonate the nitrile source, followed by the addition of 4-methanesulfonylbenzaldehyde . The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methanesulfonylphenyl)propanenitrile undergoes various chemical reactions, including:

Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Substitution: Amines or thiols; reactions are conducted in polar solvents like DMF or acetonitrile at elevated temperatures.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Methanesulfonylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a role in inflammation and pain . The compound’s methanesulfonyl group is believed to enhance its binding affinity to the active site of COX-2, leading to its inhibitory effects . Additionally, the nitrile group may contribute to its overall biological activity by interacting with other molecular targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(4-Methanesulfonylphenyl)propanenitrile with structurally related propanenitrile derivatives:

*Calculated molar mass based on molecular formula.

Key Observations:

- Sulfonyl-containing derivatives (e.g., ) exhibit higher molar masses due to bulky substituents.

- Physical State : Most analogs are colorless liquids, while biphenyl derivatives (e.g., 3k in ) are solids.

Yield Comparison:

Biological Activity

2-(4-Methanesulfonylphenyl)propanenitrile, a compound with the chemical formula C11H13NO2S, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : 227.29 g/mol

- CAS Number : 462637-XX-X

- Structure : The compound features a propanenitrile group attached to a methanesulfonyl-substituted phenyl ring, contributing to its unique reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various animal models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Antitumor Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. Mechanistic studies suggest that it may induce apoptosis in specific cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

- Analgesic Properties : There is evidence supporting its use as an analgesic agent. The compound may interact with pain pathways, providing relief similar to non-steroidal anti-inflammatory drugs (NSAIDs).

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

- Cytokine Inhibition : By inhibiting the NF-kB pathway, the compound reduces the expression of inflammatory cytokines such as TNF-alpha and IL-6.

- Apoptosis Induction : It promotes apoptosis in cancer cells through mitochondrial pathways, leading to cytochrome c release and subsequent caspase activation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study 1 : In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory properties of the compound using a carrageenan-induced paw edema model in rats. The results showed a significant reduction in edema compared to control groups, indicating potent anti-inflammatory effects .

- Study 2 : A separate investigation focused on its antitumor activity against breast cancer cell lines (MCF-7). The compound demonstrated IC50 values in the micromolar range, suggesting effective inhibition of cell growth .

- Study 3 : An analgesic study assessed its efficacy in a formalin pain model. The results indicated that administration significantly reduced pain scores compared to untreated controls, supporting its potential as an analgesic agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.